5-Amino-4-hydroxynaphthalene-1-sulfonic acid
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Overview
Description
5-Amino-4-hydroxynaphthalene-1-sulfonic acid is a derivative of aniline consisting of a trifunctional monomer bearing three functional groups –NH2, –OH and –SO3H. It also contains two fused benzene rings . This compound is a versatile material used in various scientific research applications. Its unique properties enable its utilization in fields such as pharmaceuticals, dye synthesis, and analytical chemistry.
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene core substituted with an amino group, a hydroxy group, and a sulfonic acid group . The InChI code for this compound is1S/C10H9NO4S/c11-7-4-5-9(16(13,14)15)6-2-1-3-8(12)10(6)7/h1-5,12H,11H2,(H,13,14,15)
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 239.25 . It is a derivative of aniline consisting of a trifunctional monomer bearing three functional groups –NH2, –OH and –SO3H .Scientific Research Applications
Electrochemical Analysis
5-Amino-4-hydroxynaphthalene-1-sulfonic acid has been utilized in electrochemical studies. For example, a study by Tefera et al. (2016) demonstrated its use in the simultaneous determination of caffeine and paracetamol using square-wave voltammetry at a modified electrode. This method proved effective for quantitative determination in various samples, highlighting its potential in analytical chemistry (Tefera et al., 2016).
Environmental Applications
The compound has been applied in environmental studies, such as the degradation and regeneration of certain sulfonic acids using biochar-based nanocomposites. A study by Li et al. (2017) explored this application, indicating its effectiveness in water treatment technologies (Li et al., 2017).
Corrosion Inhibition
In the field of materials science, this compound has been evaluated as a corrosion inhibitor. Yıldız et al. (2014) investigated its effectiveness in protecting mild steel in acidic environments, demonstrating its potential as a protective agent (Yıldız et al., 2014).
Sensing Applications
The compound has also been used in the development of sensors. Shi et al. (2013) developed a fluorescent sensor for CN- in water based on the mechanism of supramolecular self-assembly using 4-amino-3-hydroxynaphthalene-1-sulfonic acid. This work highlights its role in the selective recognition of anions (Shi et al., 2013).
Antimicrobial Studies
Bakare (2019) synthesized metal complexes using a Schiff base derived from 4-amino-3-hydroxynaphthalene-1-sulfonic acid, demonstrating their antimicrobial potential. This indicates its usefulness in developing new antimicrobial agents (Bakare, 2019).
Cancer Research
In the field of cancer research, Iqbal et al. (2013) identified derivatives of this compound as efficient inhibitors of ecto-5'-nucleotidase, showing potential in cancer therapy (Iqbal et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
5-Amino-4-hydroxynaphthalene-1-sulfonic acid, also known as an aminonaphthalenesulfonic acid, is a compound derived from naphthalene substituted by an amino and sulfonic acid groups . These compounds are primarily used as precursors to dyes .
Mode of Action
It is known that these compounds interact with their targets to produce color, which is why they are used as precursors to dyes .
Biochemical Pathways
It is known that these compounds are involved in the synthesis of various dyes .
Result of Action
The primary result of the action of this compound is the production of color. This is why these compounds are used as precursors in the synthesis of various dyes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is known that these compounds are insoluble in cold water, ethanol, ether, and benzene, but soluble in hot water, hot sodium bisulfite, and alkali solutions . These solubility properties can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
It is known that aminonaphthalenesulfonic acids, the class of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions and their implications for biochemical reactions are areas of ongoing study.
Molecular Mechanism
It is known that it can interact with biomolecules, potentially leading to changes in enzyme activity and gene expression
Properties
IUPAC Name |
5-amino-4-hydroxynaphthalene-1-sulfonic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4S/c11-7-3-1-2-6-9(16(13,14)15)5-4-8(12)10(6)7/h1-5,12H,11H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOXXKJYGIOINNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)N)O)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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